5-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide
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Overview
Description
5-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Isoxazole Ring: This step involves the reaction of 3,4-dimethoxyphenylacetonitrile with hydroxylamine hydrochloride in the presence of a base to form the isoxazole ring.
Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction using a suitable chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves the coupling of the isoxazole intermediate with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the chloro group can result in various amine or thiol derivatives.
Scientific Research Applications
5-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may have potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(3,4-dimethoxyphenyl)-2-methoxybenzamide
- 5-chloro-N-(3,4-dimethoxyphenyl)isoxazole
- N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide
Uniqueness
5-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide is unique due to the presence of both the isoxazole ring and the methoxybenzamide moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5/c1-25-16-7-5-13(21)9-15(16)20(24)22-11-14-10-18(28-23-14)12-4-6-17(26-2)19(8-12)27-3/h4-10H,11H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGPTSPFUXUTGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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